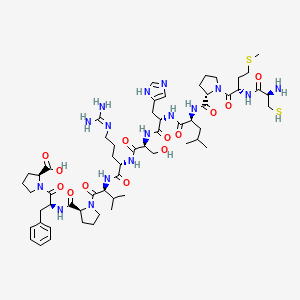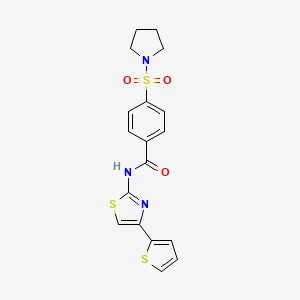![molecular formula C20H21ClN2O4 B2379790 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-52-9](/img/structure/B2379790.png)
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and a tetrahydrobenzo[b][1,4]oxazepin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Bond Formation: The acid chloride is then reacted with 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the purification of intermediates and the final product, often achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the tetrahydrobenzo[b][1,4]oxazepin moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-hydroxy-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The exact mechanism of action for 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzamide moiety could facilitate binding to protein targets, while the oxazepin ring might interact with hydrophobic pockets within the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxy-N-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: Lacks the trimethyl substitution, potentially altering its biological activity.
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide: Substitution of the benzamide with an acetamide group, which may affect its binding affinity and specificity.
Uniqueness
The presence of both the chloro and methoxy groups on the benzamide core, along with the trimethyl-substituted oxazepin ring, makes 5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide unique. These structural features may confer specific biological activities and binding properties that are distinct from other similar compounds.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-20(2)11-27-17-8-6-13(10-15(17)23(3)19(20)25)22-18(24)14-9-12(21)5-7-16(14)26-4/h5-10H,11H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRQSLJJKVIMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2379715.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide](/img/structure/B2379718.png)
![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)


![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)
![(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B2379727.png)
![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)
